Product packaging for Tocinamide(Cat. No.:CAS No. 13018-33-2)

Tocinamide

Cat. No.: B12779876
CAS No.: 13018-33-2
M. Wt: 742.9 g/mol
InChI Key: KBCDNFAVIYSGPR-WYGHCFQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tocinamide is a synthetic peptide representing the ring structure of the neurohypophysial hormone oxytocin . This compound is recognized in research for its potent, species-specific inhibitory effect on the release of melanophore-stimulating hormone (MSH) from the pituitary gland . In vitro studies have demonstrated that this compound is a highly effective release inhibitor of MSH in rodent models (rat and hamster), with activity observed at very low concentrations . Its effects are also evident in the pituitary of the bullfrog (Rana catesbeiana) and the toad (Bufo marinus), though it does not affect MSH release in the frog (Rana pipiens), highlighting its specificity . The inhibitory action of this compound, similar to hypothalamic extracts, has been shown to be reversible . Research indicates that the conformational structure of this compound is distinct from that of the ring portions of intact oxytocin, underscoring the importance of the interaction between the ring structure and the side chain for the full biological activity of the parent hormone . This makes this compound a valuable compound for investigating the structure-activity relationships of neurohypophysial hormones and their fragments. For research purposes only. This product is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46N8O10S2 B12779876 Tocinamide CAS No. 13018-33-2

Properties

CAS No.

13018-33-2

Molecular Formula

C30H46N8O10S2

Molecular Weight

742.9 g/mol

IUPAC Name

(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C30H46N8O10S2/c1-3-14(2)24(38-28(45)19(35-25(42)17(31)12-49)10-15-4-6-16(39)7-5-15)29(46)34-18(8-9-22(32)40)26(43)36-20(11-23(33)41)27(44)37-21(13-50)30(47)48/h4-7,14,17-21,24,39,49-50H,3,8-13,31H2,1-2H3,(H2,32,40)(H2,33,41)(H,34,46)(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,47,48)/t14-,17-,18-,19-,20-,21-,24-/m0/s1

InChI Key

KBCDNFAVIYSGPR-WYGHCFQGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)N

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Tocinamide

Spectroscopic Methodologies in Tocinamide Structural Characterization

Spectroscopic techniques provide valuable insights into the molecular structure, dynamics, and conformation of peptides like this compound in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool for investigating the solution conformation of this compound and its analogues. Early studies utilizing 220 MHz proton NMR spectroscopy provided detailed spectral assignments and coupling constants for this compound and deaminothis compound in dimethylsulfoxide solution. nih.govctdbase.orgepa.govresearchgate.net These parameters, including vicinal α-CH-NH coupling values, were instrumental in exploring conformational dynamics and coordinated internal motions within the peptide ring. researchgate.netpnas.org

Analysis of NMR spectral parameters, such as chemical shifts and coupling constants, along with their temperature dependencies, has allowed for the assessment of rotamer populations around Cα-Cβ bonds in the constituent amino acid residues. pnas.org These studies indicated extensive internal rotation around these bonds, with specific rotamer preferences for each residue. pnas.org Furthermore, NMR has been used to investigate potential intramolecular hydrogen bonds within this compound, suggesting the presence of such interactions that contribute to stabilizing specific conformations. researchgate.net

Research findings from NMR studies have shown that the conformations of this compound and deaminothis compound are distinct from each other and also differ from the conformations proposed for the ring portions of their parent hormones, oxytocin (B344502) and deamino-oxytocin. nih.govctdbase.orgepa.govresearchgate.net This highlights the importance of the interaction between the cyclic ring and the flexible side chain present in the full hormones. nih.govctdbase.orgepa.govresearchgate.net

Circular Dichroism (CD) Spectroscopy for this compound Chirality and Secondary Structure

CD studies on this compound and deaminothis compound have assigned a right-hand screw sense to the C-S-S-C dihedral angle of the disulfide bond based on the position and intensities of the disulfide bands in their spectra. nih.govctdbase.orgepa.govresearchgate.netkarger.com CD spectroscopy provides broad structural information and is sensitive to conformational changes. cas.czepa.gov While primarily used for analyzing secondary structures like alpha-helices and beta-sheets in larger proteins, CD can still offer insights into the conformational preferences and the presence of turns in smaller cyclic peptides like this compound. cas.czepa.govresearchgate.netwikipedia.org

Advanced Spectroscopic Techniques Applied to this compound and its Analogues

Beyond standard NMR and CD, other advanced spectroscopic techniques can potentially provide further detailed structural information on peptides. While specific applications of techniques like high-resolution mass spectrometry, Raman spectroscopy, or solid-state NMR directly and solely focused on this compound are not extensively detailed in the provided search results, these methods offer capabilities relevant to peptide characterization. Advanced NMR techniques, such as two-dimensional NMR methods (e.g., COSY, NOESY), are routinely used for complete spectral assignment and the determination of spatial proximities, which are critical for detailed conformational analysis of peptides and their analogues. nih.gov Mass spectrometry can provide precise molecular weight information and aid in sequence verification and the characterization of modified peptides. Raman spectroscopy is sensitive to vibrational modes and can provide complementary information regarding the disulfide bond conformation and the peptide backbone structure. The study of oxytocin analogues by various spectroscopic methods, including high-field NMR, underscores the potential applicability of these advanced techniques to this compound as the core ring structure.

Theoretical and Computational Approaches to this compound Conformation

Theoretical and computational methods complement experimental spectroscopic techniques by providing insights into the potential energy surface, dynamics, and electronic structure of molecules.

Molecular Dynamics Simulations for this compound Structural Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior and conformational dynamics of molecular systems. MD simulations can explore the flexibility of peptides in solution, providing information on the range of accessible conformations and the transitions between them. nih.gov While the provided search results discuss the application of MD simulations to other compounds and general principles of MD in drug discovery and studying molecular interactions karger.com, specific published studies focusing on the MD simulation of this compound's conformational dynamics were not prominently found. Applying MD simulations to this compound could involve simulating its behavior in various solvents to understand how the environment influences its conformation and flexibility, and how this relates to the more constrained conformation it might adopt within the full oxytocin molecule.

Quantum Chemical Calculations for this compound Electronic Structure and Stability

Quantum Chemical (QC) calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure, stability, and properties of molecules, including peptides. These calculations can be used to determine optimized geometries, calculate energies of different conformers, and analyze the electronic distribution within the molecule, including the disulfide bond. nih.govresearchgate.netcas.cz QC methods are valuable for understanding the factors that stabilize particular conformations and for calculating spectroscopic parameters for comparison with experimental data. nih.govresearchgate.netcas.cz Although the search results highlight the use of QC calculations for other chemical systems nih.govresearchgate.netcas.cz, specific published studies detailing quantum chemical calculations applied directly to this compound to explore its electronic structure and stability were not extensively found. Such calculations could provide a deeper understanding of the disulfide bond characteristics and the energetics of different ring conformations in this compound.

Synthetic Methodologies and Chemical Derivatization of Tocinamide

Strategies for Tocinamide Chemical Synthesis

The chemical synthesis of peptides like this compound can be broadly categorized into classical solution-phase synthesis and solid-phase peptide synthesis (SPPS). Each approach offers distinct advantages and challenges in the construction of peptide chains and subsequent cyclization to form the disulfide bridge.

Classical Solution-Phase Synthesis of this compound and Analogues

Classical solution-phase peptide synthesis involves the stepwise coupling of amino acids or peptide fragments in a homogeneous solution. This method requires the isolation and purification of intermediates at each step, which can be labor-intensive and time-consuming, particularly for longer peptide sequences. However, it allows for greater flexibility in the choice of protecting groups and reaction conditions.

Early syntheses of this compound and related cyclic peptides, including deaminothis compound, were achieved using stepwise active ester methods in solution. For instance, protected polypeptide precursors were prepared and then converted to the corresponding cyclic compounds through deprotection followed by oxidative cyclization epa.gov. One reported synthesis utilized the p-nitrophenyl ester method, starting with p-nitrobenzyl S-benzylcysteinate p-toluenesulfonate researchgate.net. Protected polypeptide precursors were prepared by the stepwise p-nitrophenyl ester method researchgate.net. These precursors were then treated with methanolic ammonia (B1221849) to form the C-terminal amide epa.gov. Subsequent deprotection and oxidative cyclization yielded the desired cyclic pentapeptide amide epa.gov.

This approach, while effective, can face challenges related to the solubility of intermediates and the efficiency of purification steps, especially as the peptide chain grows longer.

Solid-Phase Peptide Synthesis Approaches to the this compound Scaffold

Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble solid support, typically a resin oup.compnas.orgcas.cz. This allows for the facile removal of excess reagents and by-products by simple filtration and washing steps, significantly simplifying the purification process compared to solution-phase methods oup.com.

SPPS is widely used for the synthesis of peptides for research and pharmaceutical manufacturing oup.com. The process involves the stepwise addition of protected amino acids to the solid support, usually from the C-terminus to the N-terminus pnas.org. Common protecting group strategies include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) pnas.org. For the synthesis of the cyclic part of oxytocin (B344502), this compound, SPPS has been employed datacommons.org. The linear peptide precursor corresponding to the cyclic part of oxytocin, c(Cys-Tyr-Ile-Gln-Asn-Cys)-NH₂, can be synthesized on the solid phase datacommons.org. Fmoc solid-phase synthesis techniques have been used for assembling linear sequences of oxytocin and deamino-oxytocin analogues, which can then be subjected to cyclization wikipedia.org.

The general scheme of SPPS involves repetitive cycles of Nα-protecting group cleavage, washing steps, coupling of a protected amino acid, and further washing steps oup.com. For Fmoc chemistry, deprotection is typically carried out using a base like piperidine (B6355638) pnas.orgdatacommons.org. After the linear peptide is assembled on the resin, it is cleaved from the solid support and the disulfide bridge is formed, often by oxidative methods datacommons.org. SPPS is particularly advantageous for synthesizing medium-length peptides and can be automated, increasing efficiency and throughput pnas.orgcas.cz.

Chemoenzymatic Synthesis Routes to this compound-Related Structures

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to synthesize complex molecules. This approach can offer benefits such as high specificity, milder reaction conditions, and reduced side products compared to purely chemical methods. While the search results did not provide specific examples of chemoenzymatic synthesis applied directly to this compound itself, chemoenzymatic approaches have been developed for the synthesis of other related molecules and peptide structures researchgate.netnasonline.org.

Enzymes can be utilized for specific steps in peptide synthesis, such as coupling amino acids or removing protecting groups. For instance, enzymes have been optimized for removing ester-linked protecting groups in organic synthesis. The application of chemoenzymatic methods to peptide synthesis, including cyclic peptides, is an active area of research epa.gov. While not specifically demonstrated for this compound in the provided results, the principles of chemoenzymatic synthesis, such as using enzymes for specific bond formation or cleavage, could potentially be explored for the synthesis of this compound or its analogues in the future.

Synthesis of this compound Analogues and Derivatives for Research Applications

The synthesis of this compound analogues and derivatives is crucial for understanding the relationship between structure and function, as well as for developing molecules with modified properties. Modifications can involve alterations to the amino acid sequence, the disulfide bridge, or the C-terminal amide.

Deaminothis compound Synthesis and Structural Comparisons

Deaminothis compound is a key analogue of this compound where the N-terminal amino group of the first cysteine residue is replaced by a hydrogen atom, essentially starting with a β-mercaptopropionyl group instead of cysteinyl. This modification eliminates the N-terminal amino group while retaining the cyclic structure and the disulfide bridge.

Deaminothis compound has been synthesized using methods similar to those for this compound, including the stepwise p-nitrophenyl ester method in solution researchgate.net. Protected polypeptide precursors for deaminothis compound were prepared and then cyclized epa.gov. The synthesis typically involves coupling β-mercaptopropionic acid (or a protected derivative) to the subsequent amino acids and then forming the cyclic disulfide epa.gov.

Modifications of the Disulfide Bridge in this compound Analogues

The disulfide bridge is a critical structural feature of this compound and plays a significant role in maintaining its cyclic conformation. Modifications of the disulfide bridge have been explored in analogues of oxytocin and deamino-oxytocin, which are directly relevant to this compound chemistry.

Modifications can involve replacing the sulfur atoms with other groups or altering the size and flexibility of the disulfide loop. For instance, in oxytocin analogues, replacing one or both sulfur atoms with selenium or methylene (B1212753) groups while maintaining the ring structure has been shown to retain biological activities. "Carba" analogues, where a sulfur atom is replaced by a methylene group, have been synthesized. Deamino-carba¹-oxytocin, where the sulfur of the half-cystine in position 6 is replaced by a methylene group, has demonstrated enhanced activity.

Amino Acid Substitutions and Their Impact on this compound Core Structure

Amino acid substitutions within the this compound core structure, which corresponds to the cyclic hexapeptide portion of oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-NH2), significantly impact its conformation and biological activity. The 20-membered disulfide-containing ring is a crucial structural element annualreviews.org.

Studies involving substitutions in oxytocin and its cyclic fragments, including this compound, have provided insights into the role of specific amino acid residues. For instance, the tyrosine residue at position 2 is important, and its side-chain interactions with other structural elements, such as the Nα-amino group and the C-terminal linear peptide (in oxytocin), influence the molecule's conformation nih.gov. Circular dichroism spectroscopy has been used to study the conformation of this compound and deaminothis compound, revealing differences in their ring conformations compared to oxytocin and deamino-oxytocin pnas.org.

The table below summarizes some reported amino acid substitutions in oxytocin analogues and their observed effects, providing context for the impact of similar changes within the this compound core. While these examples are from oxytocin analogues that include the linear tail, they illustrate the general principles of how substitutions can affect peptide structure and activity.

Original Amino Acid (Position)Substituted Amino AcidObserved Impact (in Oxytocin Analogues)Source
Half-cystine (1 or 6)Selenium or methyleneBiological activities well maintained if ring structure intact. annualreviews.org
Glycinamide (9)SarcosineReduced oxytocic activity by about 99%. annualreviews.org
Glycinamide (9)β-Alanine or AlanineWeakly active on the isolated rat uterus. annualreviews.org
Leucine (8) and Glycinamide (9)Insertion of NH or Gly-NH between CO of Leu and NH of GlyEssentially destroys biological activity. annualreviews.org
Threonine (4)Deamination and 4-threonine substitutionDiminish vasopressor activities; effects are additive. Deamination increases antidiuretic, 4-threonine decreases. annualreviews.org
Isoleucine (3)D-alleInactive at 10-5 M in uterotonic assay. pnas.org
Glycine (7)-This compound (lacking Gly7, Leu8, Gly9) is active, though at reduced potency compared to oxytocin. karger.com

The conformation of the disulfide bond itself is also of interest, with studies suggesting it is near 90 degrees but with contributions from angles greater than 90 degrees karger.com. The exact size of the pentapeptide ring (20 atoms in natural hormones) appears important for biological activity annualreviews.org.

The relationship between structure and activity in peptide hormones is complex, as even simple peptides have many structural features, and specific modifications may not lead to predictable biological effects karger.com. Furthermore, a single hormone can have different structural requirements for interacting with different receptors karger.com. Studies on amino acid substitutions in other peptide systems, such as antimicrobial peptides or GLP-1 receptor agonists, also demonstrate the significant impact of substitutions on secondary structure, potency, and activity, reinforcing the importance of these modifications in defining the chemical and biological profiles of peptides mdpi.comnih.gov.

Molecular Mechanisms of Action and Biological Interactions of Tocinamide

Elucidating Molecular Targets and Binding Events of Tocinamide at the Receptor Level

Studies have explored the interaction of this compound with specific biological receptors, primarily in the context of its relationship to oxytocin (B344502) and its observed biological effects. This compound has been shown to possess significant activity at certain receptors, albeit sometimes at reduced potency compared to oxytocin. nih.gov

One area of investigation has been the interaction of this compound with uterine receptors. Research involving analogues of oxytocin, including this compound and deaminothis compound (the ring moiety of deamino-oxytocin), has indicated that elements of the peptide backbone within the this compound ring are crucial for the "occupation" and "activation" of uterine receptors. nih.gove-lactancia.org This suggests that the cyclic structure of this compound plays a direct role in the initial binding event with the receptor protein.

Furthermore, this compound has been studied for its potential role as a Melanocyte Stimulating Hormone-Release Inhibiting Factor (MSH-RIF). fishersci.cactdbase.org Studies using isolated pituitary preparations from various animals, including rats, hamsters, and certain amphibians, reported that this compound inhibited MSH secretion. fishersci.ca This observed inhibitory activity suggests that this compound interacts with receptors or other molecular targets involved in the regulation of MSH release in these systems. However, it is important to note that the proposal of tocinoic acid and this compound as physiological MIFs has faced challenges in confirmation by other research groups. nih.govnih.gov

Role of this compound in Receptor Recognition and Ligand-Receptor Interactions

The recognition of receptors by peptide hormones like oxytocin and its structural components such as this compound involves specific physicochemical interactions. The binding of a hormone to its receptor is generally understood as a process involving several discrete steps leading to the formation of a hormone-receptor complex. nih.gov

For this compound's interaction with uterine receptors, multiple hydrogen-bonding interactions between functional groups of the peptide and complementary sites on the receptor are believed to be involved in the binding process. nih.gove-lactancia.org These interactions, potentially involving the CO, NH, NH₂, and OH groups of the peptide, alongside appropriate hydrophobic bonding, contribute to the specific recognition and binding affinity. nih.gove-lactancia.org

Conformational studies on this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have revealed that its conformation can differ from that of the ring portions of oxytocin and deamino-oxytocin. researchgate.net These conformational differences are considered to be related to their respective biological activities and their ability to interact with receptors. researchgate.net The specific three-dimensional arrangement of the this compound ring and its functional groups is critical for establishing the correct contacts with the receptor binding site, thereby influencing both receptor occupation and activation.

This compound's Influence on Cellular Pathways and Signaling Cascades at a Mechanistic Level

Following the binding of a peptide hormone to its cell surface receptor, a process of signal transduction is initiated, transferring information from the hormone-receptor complex into the cell, ultimately leading to a biological response. nih.gov This often involves the modulation of cellular pathways and signaling cascades.

The mechanism by which this compound exerts its biological effects, particularly its reported MSH-inhibiting activity and interaction with uterine receptors, is understood within the general framework of peptide hormone signaling. The interaction with a receptor can lead to the activation of enzyme systems, such as adenylate cyclase, which in turn can increase the intracellular concentration of second messengers like cyclic AMP. ctdbase.org These second messengers then mediate changes in various cellular processes. ctdbase.org

While specific detailed pathways directly modulated by this compound have not been extensively elucidated in the provided search results, its activity at receptors known to be G protein-coupled receptors (GPCRs), like the oxytocin receptor, suggests potential involvement in downstream signaling cascades typically associated with these receptor types. GPCR activation can lead to a variety of intracellular events, including the modulation of adenylyl cyclase activity, phospholipase C activation, and the regulation of ion channels, ultimately impacting cellular function and response.

The reported inhibition of MSH secretion by this compound in certain preparations fishersci.ca implies an influence on the cellular mechanisms controlling hormone release in pituitary cells. This could involve modulating the signaling pathways that regulate the synthesis, storage, or release of MSH. However, the precise mechanistic steps and the specific signaling molecules affected by this compound in this context require further detailed investigation.

Reported Biological Activities of this compound

ActivityObserved InReference
MSH-RIF ActivityIsolated rat, hamster, and some amphibian pituitaries fishersci.cactdbase.org
Uterine Receptor InteractionIsolated rat uterus nih.gove-lactancia.org

Structure Activity Relationship Sar Studies of Tocinamide and Its Analogues

Impact of Conformational Changes on Tocinamide Functional Efficacy

The three-dimensional conformation of a peptide is intimately linked to its biological activity, as it dictates how the peptide interacts with its receptor or target molecule researchgate.nettechnologynetworks.com. Conformational studies on this compound and its analogues have been performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) pnas.orgnih.govpnas.org.

The functional efficacy of this compound in inhibiting MSH release is thus dependent not only on the presence of specific amino acid residues and the cyclic structure but also on the preferred three-dimensional arrangement of these elements in solution and potentially upon binding to its target pnas.orgnih.govnih.gov. Changes in conformation, induced by structural modifications (like deamination) or the absence of the oxytocin (B344502) tail, can significantly impact the ability of this compound or its analogues to interact effectively with the biological target and elicit a response pnas.orgcaltech.edunih.gov.

Advanced Analytical Method Development for Tocinamide Research

Chromatographic Techniques for Tocinamide Isolation and Purity Assessment

Chromatography plays a vital role in separating this compound from complex matrices and assessing its purity. Different chromatographic modes offer distinct advantages depending on the nature of the sample and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound, enabling its identification, quantification, and purity assessment chromatographyonline.comshimadzu.comctdbase.orgnih.govnih.govnih.gov. Reversed-phase HPLC is a common approach, often employing C18 stationary phases chromatographyonline.comshimadzu.comctdbase.orgnih.govnih.govnih.gov. The mobile phase typically consists of mixtures of acetonitrile (B52724) and water, with the addition of acidic modifiers such as trifluoroacetic acid (TFA) or formic acid to optimize chromatographic separation and peak shape chromatographyonline.comshimadzu.comctdbase.orgnih.govnih.govnih.gov. Detection of this compound post-separation is frequently achieved using UV detectors, commonly set at a wavelength of 220 nm, where the compound exhibits significant absorbance chromatographyonline.comshimadzu.comctdbase.orgnih.govnih.govnih.gov.

Method development for this compound analysis by HPLC involves optimizing parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength to achieve adequate resolution, sensitivity, and reproducibility. Validated HPLC methods for similar compounds often demonstrate good linearity, accuracy, and precision, with determined limits of detection (LOD) and limits of quantitation (LOQ) chromatographyonline.comshimadzu.comctdbase.orgnih.govnih.govnih.gov. These validated methods are essential for reliable purity assessment and quantitative analysis of this compound in various sample types.

Gas Chromatography (GC) Applications in this compound Metabolite Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is a powerful technique for the analysis of volatile and semi-volatile compounds, making it applicable to the study of this compound metabolites creative-proteomics.comthermofisher.comnih.govshimadzu.comlcms.cz. While this compound itself may not be sufficiently volatile for direct GC analysis, its metabolites, particularly smaller or less polar species, could be amenable to this technique. GC offers high chromatographic separation power and reproducible retention times, which are advantageous for complex metabolite mixtures thermofisher.comnih.gov.

For many metabolites, chemical derivatization is necessary to increase their volatility and thermal stability before GC analysis thermofisher.comnih.govshimadzu.comlcms.cz. Common derivatization procedures include methoximation of carbonyl groups and silylation of polar functionalities like hydroxyl, carboxyl, amine, and thiol groups thermofisher.comlcms.cz. GC-MS is a standard tool in metabolomics for both targeted and untargeted profiling, providing qualitative and quantitative information thermofisher.comnih.gov. GC-MS/MS systems offer enhanced selectivity and sensitivity for metabolome analysis shimadzu.com. High-resolution GC-TOFMS can further improve the identification of unknown metabolites by providing accurate mass measurements lcms.cz. Therefore, GC, particularly when coupled with MS, presents a valuable approach for the separation, detection, and identification of volatile and semi-volatile metabolites derived from this compound.

Mass Spectrometry for this compound Identification and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool in this compound research, providing highly sensitive and selective capabilities for identification, structural elucidation, and quantitative analysis libretexts.orgnih.govresearchgate.net. When coupled with chromatographic separation techniques like HPLC (LC-MS), it offers a powerful platform for analyzing complex samples rsc.org.

MS enables the direct identification of molecules based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns nih.gov. This is crucial for confirming the presence of this compound and differentiating it from other compounds. For quantitative analysis, MS offers high sensitivity and can be used to measure the amount or concentration of this compound in a sample libretexts.orgnih.govrsc.org. LC-MS has become a ubiquitous technique for rapid and cost-effective quantitative measurements in various applications rsc.org.

High-Resolution Mass Spectrometry for this compound Structural Confirmation

High-Resolution Accurate Mass (HRAM) Mass Spectrometry is particularly valuable for the structural confirmation of this compound chromatographyonline.commdpi.com. HRAM systems, such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, can measure the exact mass of intact molecular ions with high accuracy, allowing for the reliable determination of elemental composition chromatographyonline.comshimadzu.com. This provides a high degree of confidence in confirming the molecular formula of this compound chromatographyonline.com.

HRAM MS, often coupled with techniques like Electron Ionization (EI) or Chemical Ionization (CI), can be used to generate molecular ions and perform fragmentation studies chromatographyonline.com. The combination of accurate mass measurements of the parent ion and its fragments provides detailed structural information, essential for unambiguous structural confirmation of this compound, especially when dealing with novel or synthesized forms mdpi.com.

Tandem Mass Spectrometry for this compound Sequence and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, with fragmentation occurring between the stages mdpi.comlongdom.org. This technique is crucial for obtaining detailed structural information about this compound through the analysis of its fragmentation pattern thermofisher.comlibretexts.orgnih.govmdpi.com. In MS/MS, a precursor ion (the intact or a characteristic ion of this compound) is selected and then fragmented, typically through collisions with an inert gas longdom.orgwikipedia.org. The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum that is characteristic of the compound's structure libretexts.orgnih.gov.

For small molecules like this compound, the fragmentation pattern obtained from MS/MS provides valuable insights into the molecule's substructures and connectivity thermofisher.comlibretexts.orgnih.gov. This fragmentation information can be used for confident identification by comparing experimental spectra to spectral libraries or by de novo interpretation of the fragmentation pathways. In quantitative analysis, Multiple Reaction Monitoring (MRM), a mode of tandem MS, offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions characteristic of this compound shimadzu.comrsc.org. This is particularly useful for quantifying this compound in complex biological or chemical matrices where interfering compounds might be present. While tandem MS is widely used for peptide sequencing nih.govwikipedia.orgubc.ca, for smaller molecules, it focuses on characteristic bond cleavages that reveal structural elements.

Spectrophotometric and Other Detection Methods for this compound Analysis

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, offer a simple and accessible approach for the analysis of this compound nih.govresearchgate.netresearchgate.net. UV-Vis spectrophotometry measures the absorption of light by a substance at specific wavelengths, which can be used to determine its concentration alliedacademies.org. This compound (based on the analytical data available for Nicotinamide (B372718)/Niacinamide) exhibits a characteristic maximum absorbance in the UV region, typically around 262 nm nih.govresearchgate.netresearchgate.net.

UV-Vis spectrophotometry can be used for the quantitative analysis of this compound in solutions, provided there are no significant interferences from other components in the sample that absorb at the same wavelength alliedacademies.org. Derivative UV spectroscopy can enhance selectivity by resolving overlapping spectra of mixtures, allowing for the simultaneous estimation of this compound in the presence of other compounds nih.gov.

Besides spectrophotometry, other detection methods may be applicable depending on the specific analytical platform. In chromatography, various detectors can be coupled, such as refractive index detectors or electrochemical detectors, although UV detection is most common for compounds with chromophores like this compound. For certain applications, particularly in biological matrices, highly sensitive and specific detection might be achieved through methods like enzyme-linked immunosorbent assays (ELISA) if antibodies against this compound are available, or potentially electrochemical methods, which have been explored for related compounds nih.govresearchgate.netservice.gov.uk. However, the choice of detection method is dictated by the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix.

Computational Chemistry and Molecular Modeling in Tocinamide Research

Predicting Tocinamide Conformations and Energetics through Advanced Computational Methods

Predicting the preferred conformations and associated energetics of this compound is fundamental to understanding its activity and interactions. Advanced computational methods, such as theoretical conformational analysis and molecular mechanics calculations, have been applied to this compound and related peptides. Studies have emphasized the solution conformations of this compound and deaminothis compound. oup.compnas.org

Early theoretical studies, such as Extended Hückel Theory Molecular Orbital (EHT-MO) calculations on bradykinin (B550075) (another peptide), illustrate the application of theoretical methods to predict peptide conformations, suggesting extended structures. rsc.org While this specific example is not on this compound, it highlights the historical context and application of theoretical calculations in peptide conformational analysis. Nuclear Magnetic Resonance (NMR) studies on this compound have provided experimental data on its conformation in solution, indicating the presence of hydrogen bonds that influence its three-dimensional structure. pnas.org Computational methods are used in conjunction with experimental data, like NMR and Circular Dichroism (CD) spectroscopy, to build and validate molecular models and understand conformational preferences. pnas.orgacs.org

Computational approaches are essential for exploring the potential energy surface of this compound, identifying low-energy conformers that are likely to be present under physiological conditions. These methods can involve force field calculations, which approximate the potential energy of a molecule based on the positions of its atoms. The development and application of advanced computational methods, including density functional theory (DFT) and long-range corrected DFT (LC-DFT), are continuously improving the accuracy of predicting electronic structure and properties relevant to molecular behavior and interactions. riken.jposcars-project.eu These methods, while not exclusively applied to this compound in the search results, represent the types of advanced techniques available for detailed energetic and structural analysis of molecules like this compound.

Docking and Molecular Dynamics Simulations of this compound with Biomolecular Receptors

Molecular docking and dynamics simulations are powerful computational techniques used to study the interaction of small molecules, such as this compound, with biomolecular receptors. Molecular docking predicts the likely binding modes and affinities of a ligand to a receptor by assessing various orientations and conformations at the binding site. ijpsonline.comnih.gov Molecular dynamics simulations extend this by simulating the time-dependent behavior of the molecular system, providing insights into the stability of the complex, conformational changes upon binding, and the dynamics of interactions over time. mdpi.comnih.govmdpi.com

While specific studies detailing the docking and molecular dynamics simulations of this compound with its primary biological targets (related to oxytocin (B344502) receptors) were not extensively found in the provided search results, the application of these methods to similar peptide and small molecule interactions with receptors is well-documented. For instance, molecular docking and dynamics studies have been used to investigate the binding of nicotinamide (B372718) derivatives to targets like VEGFR-2 and SARS-CoV-2 proteins, illustrating the methodology applied to molecules structurally related to components of this compound. nih.govnih.govnih.gov These studies demonstrate how computational simulations can predict binding energies, identify key interacting residues, and explore the dynamic nature of ligand-receptor complexes. nih.govnih.gov

The process typically involves preparing the 3D structures of both the ligand (this compound) and the receptor, defining the binding site, running docking algorithms to generate potential binding poses, and then often subjecting the most promising poses to molecular dynamics simulations to assess their stability and refine the interaction analysis. ijpsonline.comnih.govmdpi.com Computational methods for predicting drug-target binding affinities, including those based on docking and molecular dynamics, are continuously being developed and refined. plos.orgbiorxiv.orgmdpi.comfrontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the structural properties of a set of compounds and their biological activities. This allows for the prediction of the activity of new, untested compounds based on their structures. nih.gov For this compound derivatives, QSAR modeling can be employed to understand how modifications to the peptide sequence or structure impact its biological activity, such as binding affinity to receptors or other functional effects.

QSAR studies typically involve:

Defining a set of this compound derivatives with known biological activities.

Calculating molecular descriptors that represent various structural, electronic, and physicochemical properties of these derivatives.

Developing a statistical model that relates the molecular descriptors to the observed biological activities.

Validating the model using a separate test set of compounds. nih.gov

While direct QSAR studies specifically focused on a large series of this compound derivatives were not prominent in the search results, QSAR approaches have been widely applied to other peptide and small molecule series to understand structure-activity relationships and guide the design of new compounds with improved properties. nih.govresearchgate.netresearchgate.netnih.gov For example, QSAR has been used to study the radical-scavenging mechanism of mercaptoimidazoles and to map receptor sites for cAMP derivatives. researchgate.netresearchgate.net The principles and methodologies used in these studies are applicable to this compound research to explore how structural variations influence its activity profile.

QSAR modeling can help prioritize which this compound derivatives to synthesize and experimentally test, thereby accelerating the research and development process. By identifying the key structural features that contribute to desired activity, QSAR can guide rational design efforts for developing new compounds with potentially enhanced properties. nih.gov

Emerging Research Avenues and Future Perspectives in Tocinamide Chemistry and Biology

Integration of Artificial Intelligence and Machine Learning in Tocinamide Research

While specific examples directly applying AI/ML to this compound were not found, the general trends in peptide research suggest that these technologies could be applied to this compound to:

Predict its interactions with potential biological targets.

Design novel this compound analogues with improved properties.

Optimize synthesis routes for this compound and its derivatives.

Analyze large datasets from this compound studies to identify key relationships between structure and activity.

This integration promises to make peptide drug discovery, including research on compounds like this compound, more efficient and accurate mednexus.org.

Novel Methodologies for Advanced this compound Analogue Design

The design of peptide analogues, including those related to compounds like this compound, is a crucial area of research aimed at improving properties such as stability, activity, and bioavailability mdpi.com. Traditional medicinal chemistry approaches for analogue design involve methods like the synthesis of homologues, vinylogues, isosteres, positional isomers, optical isomers, and the transformation of ring systems wiley-vch.de.

Novel methodologies are continuously being developed to create advanced peptide analogues. Solid phase peptide synthesis (SPPS) remains a fundamental technique, with advancements in automation and the use of technologies like microwave irradiation improving efficiency and yield ekb.egchapman.edu. SPPS allows for the systematic modification of amino acid sequences and the incorporation of non-canonical amino acids or chemical modifications to alter peptide properties brieflands.comnih.gov.

Multicomponent reactions, such as the Ugi reaction, are also being explored for the stereoselective synthesis of complex peptide analogues possessing both central and axial chirality rsc.org. These methods offer efficient routes to diverse chemical structures.

Specific methodologies relevant to designing this compound analogues could involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying parts of the this compound structure and evaluating the resulting biological activity to understand which moieties are crucial for function.

Incorporation of Modified Amino Acids: Replacing standard amino acids in the this compound sequence with non-natural amino acids to enhance stability against proteolytic degradation or improve binding affinity.

Cyclization Strategies: Introducing cyclic constraints into linear analogues to rigidify the structure, which can impact target binding and stability nih.gov.

Peptidomimetics: Designing non-peptide molecules that mimic the key structural and pharmacological features of this compound to overcome limitations associated with peptides, such as poor oral bioavailability 5z.com.

These advanced methodologies, combined with computational design tools, offer powerful avenues for creating novel this compound analogues with tailored properties.

Cross-Disciplinary Approaches to this compound-Inspired Peptide Research

Peptide research, including studies on compounds like this compound, is increasingly benefiting from cross-disciplinary approaches, integrating expertise from chemistry, biology, medicine, and materials science rsc.orggrc.orgpeptaides.com. This interdisciplinary collaboration is essential for addressing the complex challenges in peptide drug development, from initial discovery and synthesis to pharmacological evaluation and clinical translation mdpi.compeptaides.com.

Examples of cross-disciplinary integration in peptide research include:

Peptide Chemistry and Biology: Combining synthetic chemistry techniques to create novel peptides and analogues with biological assays to evaluate their activity and understand their mechanisms of action unil.ch. This involves expertise in peptide synthesis, purification, characterization, and various biological testing methods.

Structural Biology and Computational Modeling: Utilizing techniques like X-ray crystallography, NMR spectroscopy, and cryo-EM in conjunction with computational modeling to determine the three-dimensional structures of peptides and their targets rsc.org. This provides insights crucial for rational analogue design.

Materials Science and Nanotechnology: Developing novel delivery systems for peptides, such as nanoparticles or hydrogels, to improve their stability, targeting, and cellular uptake grc.org.

Immunology and Peptide Research: Studying the interaction of peptides with the immune system, particularly in the context of vaccines or immunotherapies unil.ch.

For this compound-inspired research, a cross-disciplinary approach could involve:

Chemists synthesizing novel this compound analogues.

Biologists investigating the cellular and molecular mechanisms of this compound action.

Pharmacologists evaluating the in vitro and in vivo properties of this compound and its analogues.

Computational scientists using modeling and simulation to predict this compound behavior and guide analogue design.

Materials scientists developing advanced formulations for this compound delivery.

This integrated approach, bringing together diverse expertise, is crucial for advancing the understanding and potential therapeutic applications of this compound and related peptides peptaides.com.

Q & A

Q. How can researchers standardize experimental protocols for Tocinamide to ensure reproducibility across studies?

Methodological guidance:

  • Begin by clearly defining variables (independent/dependent) and controlling confounding factors (e.g., solvent purity, temperature stability). Include detailed sample preparation protocols, such as buffer composition and concentrations, to minimize variability .
  • Use validated instrumentation and calibrate equipment before data collection. Document raw data in appendices and processed data in the main text to align with reproducibility standards .

What are the foundational criteria for formulating a rigorous research question on this compound's biochemical mechanisms?

Methodological guidance:

  • Apply the FINERMAPS framework (Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Achievable, Purposeful, Specific) to ensure the question addresses gaps in existing literature .
  • Align hypotheses with established theories (e.g., this compound’s role in enzyme inhibition) and specify measurable outcomes, such as IC50 values or binding affinity metrics .

Q. How should researchers design pilot studies to optimize this compound dosage ranges in cellular assays?

Methodological guidance:

  • Conduct dose-response trials with incremental concentrations to identify the linear range of effect. Use statistical tools (e.g., ANOVA) to determine significance thresholds and avoid over/under-dosing .
  • Include negative controls (e.g., solvent-only groups) and replicate experiments to validate preliminary findings .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic properties be resolved through meta-analytical approaches?

Methodological guidance:

  • Perform systematic reviews of primary literature, categorizing studies by methodology (e.g., in vitro vs. in vivo models). Use sensitivity analysis to identify variables causing discrepancies, such as differences in administration routes or detection techniques .
  • Apply mixed-effects models to account for heterogeneity across studies and quantify bias using tools like funnel plots .

Q. What advanced statistical methods are appropriate for analyzing non-linear relationships in this compound’s dose-response data?

Methodological guidance:

  • Employ non-parametric tests (e.g., Kruskal-Wallis) for skewed distributions or use polynomial regression to model curvilinear trends. Report confidence intervals and effect sizes to enhance interpretability .
  • Validate models through cross-validation or bootstrapping to ensure robustness, especially when sample sizes are limited .

Q. How can researchers integrate multi-omics data (e.g., proteomics, metabolomics) to elucidate this compound’s polypharmacology?

Methodological guidance:

  • Use pathway enrichment analysis (e.g., DAVID, Metascape) to identify this compound-associated biological processes. Correlate omics findings with phenotypic assays to prioritize mechanistic hypotheses .
  • Address data integration challenges (e.g., batch effects, normalization) by applying computational pipelines like ComBat or limma .

Q. What strategies mitigate ethical and methodological biases in this compound’s preclinical toxicity studies?

Methodological guidance:

  • Adhere to ARRIVE guidelines for animal studies, including blinding and randomization. Use stratified sampling to ensure representative subgroups (e.g., age, sex) .
  • Disclose conflicts of interest and pre-register study protocols on platforms like OSF to enhance transparency .

Q. How should contradictions in this compound’s reported efficacy across disease models be critically evaluated?

Methodological guidance:

  • Conduct comparative efficacy studies using standardized models (e.g., identical cell lines or animal strains). Analyze confounding variables, such as genetic background or comorbid conditions, using multivariate regression .
  • Publish negative results to reduce publication bias and facilitate meta-research .

Data Interpretation & Reporting

Q. What frameworks ensure robust interpretation of this compound’s clinical trial data despite small sample sizes?

Methodological guidance:

  • Apply Bayesian statistics to incorporate prior knowledge and reduce Type I/II errors. Use equivalence testing to demonstrate clinical relevance when traditional significance is unattainable .
  • Report effect sizes (e.g., Cohen’s d) and 95% confidence intervals to contextualize findings .

Q. How can researchers balance depth and breadth when synthesizing this compound’s mechanism-of-action hypotheses?

Methodological guidance:

  • Use causal inference models (e.g., directed acyclic graphs) to distinguish correlation from causation. Validate hypotheses with orthogonal assays (e.g., CRISPR knockouts alongside pharmacological inhibition) .
  • Discuss limitations explicitly, such as off-target effects or model organism translatability, to guide future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.